4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H10BrN3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Molecules
A significant application involves the synthesis and characterization of complex molecules. For instance, compounds related to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been utilized in the preparation of time-resolved fluorescence immunoassay (TRFIA) chelates intermediates, demonstrating the crucial role of these compounds in biochemical assays and diagnostics (Pang Li-hua, 2009). Moreover, the creation of back-to-back ligands for metal-binding domains showcases the application in developing new materials and catalysts (Clare A. Tovee et al., 2010).
Photophysics and Photochemistry
These compounds also find applications in photophysics and photochemistry, where their behavior under light irradiation is studied. Research on 2-(1H-pyrazol-5-yl)pyridines and derivatives has provided insight into photoinduced tautomerization processes, essential for understanding molecular switches and sensors (V. Vetokhina et al., 2012).
Development of Novel Heterocyclic Systems
The exploration of heterocyclic systems derived from these compounds is a significant area of research, contributing to the development of new pharmaceuticals and functional materials. Studies have focused on the synthesis of heterocyclic systems showing potential cytotoxic activity against diverse tumor cell lines, highlighting the medicinal chemistry applications of these compounds (Aladdin M. Srour et al., 2018).
Coordination Chemistry and Catalysis
In coordination chemistry, compounds structurally related to this compound have been employed as ligands to construct polynuclear complexes, indicating their utility in fabricating materials with unique magnetic and electronic properties (Qiao-Hua Wei et al., 2008).
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCKLGPGYEJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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